molecular formula C24H26ClN5O B2664824 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide CAS No. 2034550-16-6

1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide

Cat. No. B2664824
CAS RN: 2034550-16-6
M. Wt: 435.96
InChI Key: PGFKYNVFBBESLQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H26ClN5O and its molecular weight is 435.96. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Applications

1-(4-chlorophenyl)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide, a compound related to the pyrazole derivatives, has shown significant promise in scientific research, particularly in the areas of antimicrobial and anticancer applications. For instance, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of pyrazole derivatives, demonstrating higher anticancer activity compared to the reference drug doxorubicin in some cases. Additionally, these compounds exhibited good to excellent antimicrobial activity, highlighting their potential in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis Efficiency

Efficiency in the synthesis of such compounds is also a crucial aspect of scientific research. Machado et al. (2011) described a method for synthesizing ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and good yields, using ultrasound irradiation. This technique significantly reduces reaction times, demonstrating an efficient approach to producing these compounds (Machado et al., 2011).

Computational Design and Simulation

In the realm of computational design and simulation, Singh et al. (2009) reported on the computational design and study of novel pyrazole derivatives. Their work provides insights into the properties and effects of candidate drugs, aiding in the optimization of these compounds for specific therapeutic purposes (Singh et al., 2009).

Versatility in Heterocyclic Synthesis

The versatility of pyrazoles in heterocyclic synthesis was highlighted by Harb, Abbas, and Mostafa (2005), who prepared new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives. These compounds are key building blocks in the development of various pharmaceutical agents, showcasing the broad applicability of pyrazole derivatives in drug development (Harb, Abbas, & Mostafa, 2005).

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O/c25-19-7-5-18(6-8-19)24(9-1-2-10-24)23(31)28-13-14-30-22(17-3-4-17)15-20(29-30)21-16-26-11-12-27-21/h5-8,11-12,15-17H,1-4,9-10,13-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFKYNVFBBESLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCN3C(=CC(=N3)C4=NC=CN=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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